1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol

Description

Properties

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28,31,37,40,52H,4-6,8-9,11-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b10-7-,19-16-,26-25-,31-28-,40-37- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKDORBDQDVMQ-PDZACQBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | TG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol structure and properties

Structure, Synthesis, and Bio-Pharmaceutical Applications

Executive Summary

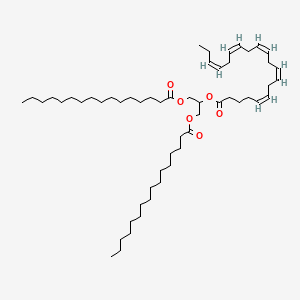

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (often abbreviated as PEP or P-EPA-P ) is a structured triacylglycerol (sTAG) designed to optimize the bioavailability of Eicosapentaenoic Acid (EPA).[1][2][3][4][5][6][7][8] Unlike standard fish oils where fatty acids are randomly distributed, PEP features a specific stereochemical configuration: saturated palmitic acid (C16:[1][7]0) at the sn-1 and sn-3 positions, and the polyunsaturated EPA (C20:5n-3) at the physiologically critical sn-2 position.[1][2][3][4][5][6][7][8]

This specific regiospecificity mimics the structural logic of human milk fat analogues (like OPO), ensuring that EPA is protected during digestion and absorbed as a 2-monoacylglycerol (2-MAG), the most bioavailable form for uptake by enterocytes.[1][2][6][7][8] This guide details the physicochemical properties, enzymatic synthesis, analytical profiling, and metabolic advantages of PEP for researchers in lipidomics and drug delivery.[7]

PART 1: Structural Characterization & Physicochemical Properties[1][2][5][6][7]

Chemical Structure & Stereochemistry

The molecule consists of a glycerol backbone esterified with palmitic acid at the outer positions and EPA at the center. This symmetry makes it a specific structured lipid, distinct from the random distribution found in re-esterified triglycerides (rTG).[7]

-

IUPAC Name: 1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate[1][2][3][4][6][7][8]

-

Common Name: 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP)[1][2][3][4][5][6][7][8]

Physicochemical Data Table

| Property | Value / Description | Notes |

| Physical State | Viscous Liquid / Low-melting Solid | EPA at sn-2 disrupts packing, lowering MP compared to Tripalmitin (66°C).[1][2][3][4][5][6][7][8] |

| Solubility | Soluble in Ethanol, Chloroform, DMF | >10 mg/mL in Ethanol; Insoluble in water.[1][7] |

| LogP | ~11.3 (Predicted) | Highly lipophilic; requires micellar solubilization for biological uptake.[1][7] |

| Storage | -20°C (Inert Atmosphere) | Highly susceptible to oxidation due to 5 double bonds in EPA.[1][2][3][5][7][8] |

| Stability | Sensitive to Auto-oxidation | Requires antioxidants (e.g., Tocopherols) or encapsulation.[1][2][5][6][7][8] |

Structural Topology (DOT Diagram)

The following diagram illustrates the connectivity and stereochemistry, highlighting the sn-2 protection of EPA.

Figure 1: Structural topology of PEP.[1][2][7][8] Green node indicates the bio-protected sn-2 EPA moiety.[1][2][3][4][5][6][7][8]

PART 2: Synthesis & Production Methodologies

The Challenge of Regiospecificity

Standard chemical esterification yields a random distribution (racemic mixture).[7] To achieve the specific P-EPA-P structure, enzymatic acidolysis using 1,3-regiospecific lipases is required.[1][2][3][4][5][6][7][8]

Correct Synthetic Route: Because 1,3-specific lipases only act on the outer positions, we cannot start with Tripalmitin (PPP) and add EPA, as that would place EPA at sn-1 and sn-3.[1][2][3][6][7][8] Instead, we must start with an EPA-rich core (Tri-EPA) and replace the outer fatty acids with Palmitic acid.[1][7][8]

Protocol: Enzymatic Acidolysis (Tri-EPA + Palmitic Acid)[1][7]

Reagents:

-

Substrate: Tri-eicosapentaenoyl glycerol (Tri-EPA) or highly enriched EPA fish oil.[1][7]

-

Acyl Donor: Palmitic Acid (Free Fatty Acid form) in molar excess (typically 6:1 ratio of PA:TAG).[1][7]

-

Catalyst: Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme RM IM).[1][7] This enzyme is strictly 1,3-specific.[1][2][5][6][7][8]

-

Solvent: Solvent-free system (preferred for food/pharma) or n-Hexane.[1][2][3][4][5][6][7][8]

Step-by-Step Methodology:

-

Preparation: Mix Tri-EPA and Palmitic Acid (molar ratio 1:6) in a jacketed glass reactor.

-

Enzyme Addition: Add 10% (w/w of substrates) Rhizomucor miehei lipase.

-

Incubation: Stir at 50°C (balance between viscosity reduction and enzyme stability) for 6–24 hours.

-

Note: Temperature must be carefully controlled; too high (>60°C) deactivates the enzyme and promotes EPA oxidation.[7]

-

-

Filtration: Remove immobilized enzyme via vacuum filtration.[5][7][8]

-

Purification:

Synthesis Workflow Diagram

Figure 2: Enzymatic synthesis workflow utilizing 1,3-regiospecific acidolysis.

PART 3: Analytical Profiling[1][2][3][5][6][7]

Validating the structure requires confirming that EPA is indeed at the sn-2 position.[2][5][7][8]

Regiospecific Analysis by Pancreatic Lipase Hydrolysis

This is the gold standard for determining positional distribution.

-

Hydrolysis: Subject the purified PEP to Porcine Pancreatic Lipase.[7][8]

-

Extraction: Isolate the resulting 2-monoacylglycerols (2-MAG).

-

Derivatization: Methylate the 2-MAG fraction to form Fatty Acid Methyl Esters (FAMEs).

-

GC-FID Analysis: Analyze FAMEs by Gas Chromatography.

13C-NMR Spectroscopy

Non-destructive verification.

-

Principle: The Carbonyl (C=O) carbon of fatty acids at the sn-1,3 positions resonates at a slightly different frequency than the sn-2 position.[1][2][3][5][7][8]

-

Signal Identification:

-

Interpretation: In PEP, the EPA carbonyl signal should appear predominantly in the sn-2 cluster, while Palmitic acid signals appear in the sn-1,3 cluster.[1][2][7]

PART 4: Bioavailability & Metabolic Fate[1][2][3][5][6][7][8]

The "sn-2 Hypothesis"

The arrangement of fatty acids on the glycerol backbone dictates their metabolic fate.[5][7][8]

-

Random Fish Oil: EPA is often at sn-1 or sn-3.[1][2][3][4][5][6][7][8][9] Pancreatic lipase cleaves these, releasing EPA as a Free Fatty Acid (FFA).[7] FFAs are less efficiently absorbed and more prone to oxidation in the gut.

-

PEP (Structured): EPA is at sn-2.[1][2][3][5][7][8] Pancreatic lipase cleaves the Palmitic acid at sn-1/3.[2][3][4][5][6][7][8] The remaining molecule is 2-eicosapentaenoyl-glycerol (2-EPA-MAG) .[1][2][3][4][5][6][7]

Absorption Mechanism

2-MAGs form mixed micelles with bile salts more efficiently than FFAs.[2][3][4][5][6][7][8] Once inside the enterocyte (intestinal cell), the 2-MAG backbone is conserved and re-esterified into new triglycerides for transport in chylomicrons.[7] This ensures EPA is delivered directly to the lymphatic system, bypassing the liver's initial oxidation filter.

Digestion Pathway Diagram[4][5][8]

Figure 3: Metabolic pathway of PEP digestion and absorption.[1][2][3][4][5][6][7][8]

References

-

AOCS Lipid Library. (2019).[7][8] Regiospecific Analysis of Triacylglycerols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for CID 11308890, 1,3-Dipalmitoyl-2-oleoylglycerol (Structural Analog Reference). Retrieved from [Link]

-

Iwasaki, Y., & Yamane, T. (2000).[1][7] Enzymatic synthesis of structured lipids. Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding on Rhizomucor miehei specificity).

Sources

- 1. MG(0:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) | C23H36O4 | CID 11660820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]

- 5. 1,3-Dipalmitoyl-2-oleoylglycerol =99 2190-25-2 [sigmaaldrich.com]

- 6. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. LIPID MAPS [lipidmaps.org]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

Whitepaper: Structural Dynamics and Therapeutic Applications of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP)

Executive Summary

In the field of lipidomics and nutritional pharmacology, the structural configuration of triacylglycerols (TAGs) is as critical as their fatty acid composition. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol , commonly abbreviated as PEP or 1,3-DP-2-EPA , is a highly specific structured triacylglycerol (STAG). It features saturated palmitic acid (16:0) at the sn-1 and sn-3 positions, and the highly unsaturated eicosapentaenoic acid (EPA, 20:5 n-3) at the sn-2 (β) position[1] ().

As a Senior Application Scientist, I present this technical guide to dissect the physicochemical properties, metabolic pharmacokinetics, and synthetic methodologies surrounding PEP. Understanding this molecule is paramount for researchers developing targeted lipid nanoparticles, advanced human milk fat substitutes, and therapeutic interventions for hepatic steatosis.

Physicochemical Profiling & Structural Biology

PEP is an asymmetric molecule designed to leverage the distinct metabolic pathways of the mammalian digestive system. In marine mammals, highly unsaturated fatty acids (HUFAs) like EPA are predominantly found at the sn-1 or sn-3 positions, whereas in fishes, they are frequently located at the sn-2 position[2] (). PEP mirrors the fish-oil configuration, which has profound implications for its bioavailability.

Table 1: Quantitative Physicochemical Properties of PEP

| Property | Value / Specification |

| Formal Chemical Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester |

| Common Synonyms | 1,3-Palmitin-2-Eicosapentaenoin; TG(16:0/20:5/16:0); PEP |

| CAS Registry Number | 148691-18-3[1] |

| Molecular Formula | C₅₅H₉₆O₆[1] |

| Molecular Weight | 853.4 g/mol [1] |

| Purity Standard (Analytical) | ≥98%[1] |

| Solubility Profile | DMF: 10 mg/mL; Ethanol: 10 mg/mL[1] |

Metabolic Dynamics: The sn-2 Advantage

The therapeutic efficacy of PEP is dictated by its behavior in the duodenal lumen. When standard EPA is ingested as a free fatty acid (FFA) or ethyl ester, it is highly susceptible to oxidative degradation and exhibits poor micellar solubilization. PEP circumvents this through regiospecific enzyme kinetics.

During digestion, pancreatic lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions. Because EPA is shielded at the sn-2 position in PEP, the lipolysis yields two molecules of free palmitic acid and one molecule of 2-monoacylglycerol-EPA (2-MAG-EPA) . 2-MAG-EPA is thermodynamically stable, highly soluble in bile salt micelles, and is directly absorbed by enterocytes without requiring energy-intensive re-esterification.

Figure 1: Regiospecific duodenal lipolysis of PEP and subsequent enterocyte absorption.

Therapeutic Rationale: Hepatic Lipid Modulation

Preclinical models indicate that the positional distribution of HUFAs drastically alters lipid metabolism. Dietary administration of PEP has been explicitly shown to decrease hepatic triacylglycerol levels in mice[1] ().

Furthermore, research by Gotoh et al. (2015) utilizing C57BL/6J mice demonstrated that the binding position of EPA and DHA dictates their interaction with fatty acid synthetic enzymes[3] (). While EPA bound to the α-position (sn-1/3) is highly effective at decreasing hepatic cholesterol, EPA at the β-position (sn-2, as seen in PEP) provides a distinct metabolic profile that aggressively targets hepatic TAG accumulation[3]. This makes PEP an invaluable structural template for designing lipid-based therapeutics aimed at Non-Alcoholic Fatty Liver Disease (NAFLD).

Synthesis & Regiospecific Validation

To utilize PEP in controlled studies, researchers must synthesize it with strict regiospecificity. Chemical synthesis often leads to randomized esterification. Therefore, enzymatic interesterification using sn-1,3 specific lipases (e.g., Rhizomucor miehei lipase) is the gold standard.

Figure 2: Two-step enzymatic interesterification and purification workflow for PEP synthesis.

Self-Validating Protocol: Regiospecific Analysis of PEP

To guarantee that EPA is exclusively located at the sn-2 position post-synthesis, a regiospecific cleavage assay must be performed. This protocol is designed as a self-validating system: the final chromatographic output directly proves the fidelity of the enzymatic cleavage step.

Step 1: Emulsion Preparation

-

Action: Dissolve 10 mg of purified PEP in 1 mL of Tris-HCl buffer (pH 8.0) containing 0.1% bile salts and 22 mM CaCl₂.

-

Causality: Tris-HCl at pH 8.0 mimics the alkaline duodenal environment, optimizing pancreatic lipase activity. Bile salts emulsify the highly hydrophobic PEP into micelles, expanding the surface area. Calcium ions act as essential cofactors to remove cleaved free fatty acids as insoluble calcium soaps, driving the reaction forward.

Step 2: Controlled Enzymatic Cleavage

-

Action: Add 5 mg of porcine pancreatic lipase. Incubate precisely at 37°C for 3 minutes with vigorous vortexing.

-

Causality: Strict time control is the most critical variable. Extended incubation (>5 minutes) induces spontaneous acyl migration, where the sn-2 EPA thermodynamically shifts to the sn-1 or sn-3 positions, yielding false-negative regiospecificity data.

Step 3: Reaction Quenching & Extraction

-

Action: Immediately halt the reaction by adding 1 mL of 6M HCl, followed by 2 mL of diethyl ether. Centrifuge and collect the upper ether layer.

-

Causality: The highly acidic HCl instantly denatures the lipase, permanently stopping cleavage. It also protonates the released free fatty acids, ensuring they partition efficiently into the non-polar diethyl ether phase alongside the 2-MAG.

Step 4: TLC Isolation

-

Action: Spot the lipid extract onto a Silica Gel G TLC plate. Develop using a mobile phase of hexane/diethyl ether/acetic acid (50:50:1, v/v/v). Identify and scrape the 2-MAG band under UV light (after spraying with 2,7-dichlorofluorescein).

Step 5: GC-FID Validation

-

Action: Transmethylate the isolated 2-MAG using 14% BF₃-methanol to form Fatty Acid Methyl Esters (FAMEs). Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Validation: A successful synthesis and analysis will yield a GC chromatogram where >95% of the peak area corresponds to EPA FAME, proving the sn-2 position was successfully loaded and maintained.

References

-

Nagai, T., et al. (2013). "Actual ratios of triacylglycerol positional isomers and enantiomers comprising saturated fatty acids and highly unsaturated fatty acids in fishes and marine mammals." Journal of Oleo Science, 62(12), 1009-1015. Available at:[Link]

-

Gotoh, N., et al. (2015). "Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice." The Journal of Nutritional Biochemistry, 26(2), 136-143. Available at: [Link]

Sources

- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Actual ratios of triacylglycerol positional isomers and enantiomers comprising saturated fatty acids and highly unsaturated fatty acids in fishes and marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol CAS number and chemical formula

Structure-Function Analysis & Synthesis Protocols for Next-Generation Lipid Delivery [1][2][3][4][5][6]

Part 1: Chemical Identity & Physicochemical Profile[1][2][4][6][7][8]

Compound Name: 1,3-Dipalmitoyl-2-eicosapentaenoyl-sn-glycerol

Common Abbreviation: PEP (Palmitic-EPA-Palmitic)

CAS Number: 148691-18-3

Molecular Formula:

Core Physiochemical Data

| Property | Specification | Technical Note |

| Physical State | Viscous Liquid / Semi-solid | Dependent on ambient temp; EPA introduces significant fluidity compared to Tripalmitin ( |

| Solubility | Ethanol, Chloroform, Hexane | Soluble in organic solvents; insoluble in water.[4][5][6][7] |

| Purity Standard | >98% (Regioisomeric purity) | Critical parameter: <2% acyl migration to sn-1/3 is required for metabolic validity.[1][2][3][4][5][6][7] |

| Storage | -20°C (Inert Atmosphere) | Highly susceptible to oxidation due to 5 double bonds in the EPA moiety.[1][2][4][5][6][7] |

| SMILES | O=C(OCC(OC(CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC | Defines the specific stereochemistry at sn-2. |

Part 2: Structural Significance & Mechanism of Action[1][4][7]

The "sn-2 Hypothesis" in Lipid Absorption

In standard fish oil supplements, Eicosapentaenoic Acid (EPA) is randomly distributed or found as ethyl esters.[4][5][6][7] However, the bioavailability of fatty acids is strictly governed by the regiospecificity of pancreatic lipase.[4][5][6]

-

Enzymatic Hydrolysis: Pancreatic lipase is 1,3-specific.[4][5][6][7] It hydrolyzes fatty acids at the outer positions, leaving the sn-2 position intact as a 2-Monoacylglycerol (2-MAG).[1][2][3][4][5]

-

Micellar Solubilization: 2-MAGs are amphiphilic and form mixed micelles with bile salts more efficiently than free fatty acids (FFA).[4][5][6][7]

-

Cellular Uptake: The 2-EPA-MAG molecule is absorbed intact by enterocytes and preferentially re-esterified into phospholipids or chylomicrons, bypassing the portal vein oxidation pathway often seen with free fatty acids.[2][4][5][6][7]

Design Logic of PEP: By engineering PEP, we force the delivery of EPA as a 2-EPA-MAG .[2][3][4][5][6][7] The flanking palmitic acids (sn-1, sn-3) serve as "sacrificial" carriers that are cleaved off to facilitate the absorption of the bioactive core.[2][3][4][5]

Diagram 1: Metabolic Fate of PEP vs. Standard Fish Oil

Caption: Mechanism of Action: Pancreatic lipase cleaves sn-1/3 palmitic acids, delivering EPA as a highly bioavailable 2-Monoacylglycerol.[1][2][3][4][5][6]

Part 3: Synthesis Protocol (Enzymatic Acidolysis)

Objective: Synthesize PEP from Tripalmitin (PPP) and EPA Ethyl Ester using a 1,3-regiospecific lipase.[2][4][6][7] Chemical synthesis is discouraged due to acyl migration issues.[4][5][6]

Reagents

-

Substrate B: EPA Concentrate (Free Acid or Ethyl Ester form), >95% purity.[4][5][6][7]

-

Catalyst: Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM).[4][5][6][7] This enzyme is strictly 1,3-specific.[2][3][4][5][6][7]

-

Solvent: Hexane (optional, solvent-free preferred for food/pharma applications).[2][4][5][6][7]

Step-by-Step Methodology

-

Substrate Preparation: Mix Tripalmitin and EPA in a 1:6 molar ratio.

-

Enzymatic Reaction:

-

Termination & Filtration: Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with cold acetone and reused up to 5 times.[4][5][6]

-

Purification (Short-Path Distillation): The reaction mixture contains PEP, unreacted EPA, free palmitic acid, and by-products (diacylglycerols).[4][5][6][7]

-

Final Crystallization (Optional): Dissolve residue in acetone at 4°C. Tripalmitin (high melting point) will crystallize out first. Filter to enrich the liquid fraction containing PEP.[4][6][7]

Diagram 2: Enzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis pathway utilizing 1,3-selective acidolysis to incorporate EPA into the Tripalmitin backbone.

Part 4: Analytical Validation (Self-Validating System)

To confirm you have synthesized PEP (EPA at sn-2) and not a random mixture, you must perform Regiospecific Analysis .[4][5][6][7] Standard GC-FID only gives total fatty acid composition, which is insufficient.[2][3][4][5][6]

Protocol: Silver Ion HPLC (Ag-HPLC)

Silver ions (

-

Column: ChromSpher 5 Lipids (Ag-loaded cation exchange).[4][5][6][7]

-

Mobile Phase:

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

Interpretation:

References

-

Schmid, U., Bornscheuer, U. T., & Schmid, R. D. (1999).[4][5][6][7][9] Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. Biotechnology and Bioengineering.[4][5][6][7] Retrieved from [Link]

-

AOCS. (2019).[4][5][6][7][10] Regiospecific Analysis of Triacylglycerols. American Oil Chemists' Society.[4][5][6][7] Retrieved from [Link]

-

PubChem. (n.d.).[4][5][6][7] 1,3-Dipalmitoyl-2-oleoylglycerol (Structural Analog Reference). National Library of Medicine.[4][5][6][7] Retrieved from [Link]

Sources

- 1. 1,3-Dipalmitoyl-2-Octanoyl Glycerol Price at Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. netascientific.com [netascientific.com]

- 6. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. semanticscholar.org [semanticscholar.org]

- 10. aocs.org [aocs.org]

Biological Significance of Structured Triglyceride TG(16:0/20:5/16:0): A Technical Guide

Executive Summary

This technical guide analyzes the structured lipid TG(16:0/20:5/16:0) , a triacylglycerol (TAG) engineered with Palmitic acid (16:0) at the sn-1 and sn-3 positions and Eicosapentaenoic acid (EPA, 20:5n-3) at the sn-2 position.

Unlike random fish oils or ethyl esters, this specific regioisomer offers a dual advantage: oxidative stability (shielding the polyunsaturated core) and targeted bioavailability (delivering EPA via the monoglyceride pathway). This guide details the mechanistic basis for its use in advanced nutraceuticals and lipid-based drug delivery systems.

Molecular Architecture & Physicochemical Stability

Structural Definition

The molecule consists of a glycerol backbone esterified as follows:

-

Position sn-1: Palmitic Acid (Saturated, C16:0)

-

Position sn-2: EPA (Polyunsaturated, C20:5n-3)

-

Position sn-3: Palmitic Acid (Saturated, C16:0)

The "Oxygen Shield" Effect

Polyunsaturated fatty acids (PUFAs) like EPA are highly susceptible to autoxidation, leading to rancidity and loss of biological activity.

-

Mechanism: The sn-2 position is sterically hindered compared to the sn-1 and sn-3 positions.

-

Data Support: Research indicates that EPA located at the sn-2 position is significantly more stable against oxidation than when located at the outer positions or as free fatty acids.[1] The saturated palmitic acid chains at sn-1/3 act as a physical barrier, reducing the access of pro-oxidants to the vulnerable bis-allylic protons of the EPA core.

Metabolic Fate: The "Trojan Horse" Mechanism

The biological significance of TG(16:0/20:5/16:0) is dictated by the stereospecificity of digestive enzymes. This molecule exploits the 2-Monoacylglycerol (2-MAG) Pathway to maximize EPA uptake.

Lipolytic Hydrolysis

Human Pancreatic Lipase (PL) is 1,3-regiospecific. It hydrolyzes fatty acids only at the outer positions of the glycerol backbone.

-

Substrate: TG(16:0/20:5/16:0)

-

Enzyme: Pancreatic Lipase + Colipase

-

Products:

-

2 x Free Palmitic Acid (16:0): Released into the lumen.

-

1 x 2-Eicosapentaenoyl-glycerol (2-EPA-MAG): The EPA remains esterified to the glycerol backbone.

-

Intestinal Absorption

-

Fate of Palmitic Acid: Free palmitic acid can bind with dietary calcium to form insoluble calcium soaps (excreted) or be absorbed via passive diffusion/transporters (CD36).

-

Fate of 2-EPA-MAG: This is the critical therapeutic vector. The 2-MAG is absorbed intact by enterocytes. Because the EPA is already esterified, it bypasses the energy-intensive activation step required for free fatty acids and is preferentially re-esterified into new triglycerides or phospholipids via the Monoacylglycerol Acyltransferase (MGAT) pathway.

Visualization of Metabolic Pathway

Caption: Figure 1. The regio-specific hydrolysis of TG(16:0/20:5/16:0) preserves EPA as a monoglyceride (2-EPA-MAG), facilitating efficient uptake.

Synthesis & Manufacturing Protocol

To produce TG(16:0/20:5/16:0) with high purity, chemical synthesis is often too aggressive (causing acyl migration). Enzymatic Acidolysis is the gold standard.

Reaction Design

-

Substrates: Tripalmitin (PPP) + Free EPA (or EPA Ethyl Ester).

-

Catalyst: Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme RM IM) or Thermomyces lanuginosus. These are 1,3-specific .

-

Conditions: Solvent-free system, 40–60°C (balance between rate and oxidation risk), Nitrogen blanket.

Step-by-Step Protocol

-

Feed Preparation: Mix Tripalmitin and Free EPA in a molar ratio of 1:4 to drive equilibrium toward incorporation.

-

Enzymatic Interesterification: Add 1,3-specific lipase (10% w/w). Agitate gently.

-

Mechanism: The lipase cleaves Palmitic acid from sn-1 and sn-3 and replaces it with EPA. However, to get the specific P-EPA-P structure, one often starts with a glycerol backbone or uses a two-step process to ensure sn-2 occupancy if starting from scratch.

-

Refined Strategy for P-EPA-P: It is often easier to synthesize 2-EPA-MAG (via enzymatic alcoholysis of EPA-EE + Glycerol using a non-specific lipase, then purification) and then re-esterify with Palmitic acid using a 1,3-specific lipase.

-

Direct Acidolysis Route: Reacting Tripalmitin with EPA often yields a mix. The most precise route for pure P-EPA-P is the chemoenzymatic approach .

-

Synthesis Workflow Diagram

Caption: Figure 2. Chemoenzymatic synthesis strategy ensuring high regiopurity of EPA at the sn-2 position.

Analytical Characterization

Validating the structure requires proving that EPA is at sn-2 and not randomized.

| Method | Purpose | Key Observation for TG(16:0/20:5/16:0) |

| Silver Ion HPLC (Ag-HPLC) | Separation by unsaturation | Separates P-EPA-P from P-P-EPA based on double bond interaction. |

| Pancreatic Lipase Hydrolysis | Regiospecific mapping | Hydrolyze sample; analyze 2-MAG fraction via GC. The 2-MAG must be >95% EPA. |

| 13C-NMR | Non-destructive structural analysis | Distinct chemical shifts for carbonyl carbons at sn-1,3 vs sn-2. |

| LC-MS/MS | Molecular weight & fragmentation | Identification of parent ion and diacylglycerol fragments (loss of 16:0 vs 20:5). |

References

-

Damerau, A., et al. (2020). Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1.[1] Journal of Agricultural and Food Chemistry. Link

-

Lawson, L. D., & Hughes, B. G. (1988). Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal. Biochemical and Biophysical Research Communications. Link

-

Mu, H., & Porsgaard, T. (2005). The metabolism of structured triacylglycerols. Progress in Lipid Research. Link

-

Iwasaki, Y., & Yamane, T. (2000). Enzymatic Synthesis of 1,3-Dicapryloyl-2-eicosapentaenoylglycerol. Journal of the American Oil Chemists' Society.[2] Link

-

Bandarra, N. M., et al. (2016). Structured Lipids: From Synthesis to Health Implications. International Journal of Molecular Sciences. Link

Sources

Metabolic Fate and Bioavailability of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP)

[1]

Executive Summary: The "Trojan Horse" of EPA Delivery

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) represents a precision-engineered structured triacylglycerol (sTAG) designed to optimize the bioavailability and oxidative stability of Eicosapentaenoic Acid (EPA).[1] Unlike random fish oil triglycerides or ethyl esters, PEP utilizes the strict regiospecificity of pancreatic lipase to deliver EPA as a pre-formed 2-monoacylglycerol (2-MAG).[1]

This architecture serves two critical functions:

-

Oxidative Shielding: The saturated palmitic acid residues at the sn-1 and sn-3 positions act as a stable "shell," protecting the central polyunsaturated EPA from autoxidation during storage and gastric transit.[1]

-

Metabolic Targeting: By forcing the release of EPA as a 2-MAG, the molecule bypasses the rate-limiting de novo phosphatidic acid pathway in enterocytes, favoring rapid re-esterification via the monoacylglycerol pathway and efficient incorporation into chylomicrons.

Molecular Architecture & Physicochemical Properties[1]

The metabolic fate of PEP is dictated by its stereochemistry. The distinct fatty acid arrangement creates a specific interaction profile with digestive enzymes.

| Property | Specification | Physiological Implication |

| Formula | C55H96O6 | High molecular weight hydrophobic carrier.[1] |

| sn-1 Position | Palmitic Acid (C16:[1][2]0) | Hydrolyzed by Pancreatic Lipase (PL).[3][4][5][6][7] Forms FFAs. |

| sn-2 Position | EPA (C20:5 n-3) | Resistant to PL. Retained on glycerol backbone. |

| sn-3 Position | Palmitic Acid (C16:[1][2]0) | Hydrolyzed by PL.[4][8][9] Forms FFAs. |

| Melting Point | > 40°C (approx) | Solid at room temp; improves shelf-life stability vs. liquid fish oils.[1] |

Digestion and Absorption Dynamics[7][10][11]

The core advantage of PEP lies in its interaction with Pancreatic Lipase (PL) and Colipase .

The Lipolytic Mechanism

Pancreatic lipase exhibits strict 1,3-regiospecificity. Upon entering the duodenum, PEP is emulsified by bile salts. PL hydrolyzes the ester bonds at sn-1 and sn-3, releasing two free palmitic acid molecules and leaving the sn-2 EPA intact as 2-eicosapentaenoylglycerol (2-EPA MAG) .[1]

-

Reaction: PEP + 2 H₂O

2 Palmitic Acid + 1 (2-EPA MAG)[1]

Micellization and Enterocyte Uptake

The 2-EPA MAG is amphiphilic.[1] It rapidly incorporates into mixed micelles along with bile salts and the released palmitic acid.

-

Critical Insight: 2-MAGs are absorbed by enterocytes significantly faster than free fatty acids (FFAs) or lysophospholipids.[1] The retention of EPA at the sn-2 position prevents it from forming insoluble calcium soaps (a common issue with saturated FFAs), although the released palmitic acid may still be subject to this loss.

Intracellular Re-esterification (The MGAT Pathway)

Once inside the enterocyte, 2-EPA MAG acts as a prioritized scaffold for triglyceride resynthesis.

-

Enzyme: Monoacylglycerol Acyltransferase (MGAT).

-

Process: 2-EPA MAG is acylated with activated fatty acids (Acyl-CoA) to form 1,2-DAG or 2,3-DAG, and subsequently TAGs via Diacylglycerol Acyltransferase (DGAT).[1]

-

Outcome: The EPA is "locked" into the sn-2 position of the newly synthesized chylomicron triglycerides, mimicking the natural structure of high-value biological lipids.

Visualization: The PEP Metabolic Pathway

The following diagram illustrates the transit of PEP from ingestion to chylomicron secretion, highlighting the conservation of the sn-2 EPA.

Caption: Schematic of PEP digestion showing the preservation of EPA at the sn-2 position via the 2-MAG pathway.

Experimental Protocols: Validation & Analysis

To work with PEP requires rigorous validation of its structure and metabolic stability. Below are the standard operating procedures (SOPs) for validating this specific lipid.

Protocol A: Regiospecific Integrity Analysis (13C-NMR)

Goal: Confirm EPA is exclusively at the sn-2 position before in vivo use.[1]

-

Sample Prep: Dissolve 50 mg of PEP in 0.6 mL of CDCl₃ (Deuterated Chloroform).

-

Acquisition: Perform quantitative ¹³C-NMR at 100 MHz or higher.

-

Target Signals:

-

Validation Criteria: Integration of the sn-2 carbonyl signal must correspond to the EPA acyl chain signature (specifically the C1-C2 unsaturation proximity effects if visible, or by coupling with ¹H-NMR data). >95% purity at sn-2 is required.

Protocol B: In Vitro Bioaccessibility Assay (INFOGEST Adaptation)

Goal: Simulate digestion to quantify the release of 2-EPA MAG.[1]

-

Emulsification: Mix 1g PEP with 9mL simulated gastric fluid (SGF) containing pepsin. Incubate 1h at 37°C, pH 3.0.

-

Intestinal Phase: Adjust pH to 7.0. Add simulated intestinal fluid (SIF) containing Porcine Pancreatic Lipase (PPL) (2000 U/mL) and bile salts (10 mM).

-

Kinetics: Incubate for 2 hours at 37°C. Maintain pH 7.0 by titration with 0.1M NaOH (Stat-pH method).

-

Extraction: Stop reaction at T=120 min by adding 4-bromophenylboronic acid (inhibitor) or immediate solvent extraction (Hexane:Isopropanol 3:2).

-

Analysis:

-

Separate lipid classes via Thin Layer Chromatography (TLC) or HPLC-ELSD.[1]

-

Success Metric: The primary product band should be Monoacylglycerol . Analysis of this band by GC-FID must show >90% EPA content, confirming that Palmitic acid was stripped and EPA remained on the backbone.

-

Comparative Pharmacokinetics

Data synthesized from structured lipid studies indicates the following pharmacokinetic profile for PEP relative to standard Fish Oil (FO) and Ethyl Esters (EE):

| Parameter | PEP (Structured TAG) | Fish Oil (Random TAG) | Ethyl Ester (EE) |

| Digestion Rate | Moderate (Steric hindrance of sn-1,3 palmitate) | Fast | Slow (Requires bile salt activation) |

| Absorption Form | 2-MAG (High Efficiency) | 2-MAG + FFA | FFA + Ethanol |

| Bioavailability (AUC) | High (++++) | High (+++) | Moderate (++) |

| Oxidative Stability | Excellent (Solid matrix) | Poor (Liquid, easy oxidation) | Good |

| Lymphatic Transport | Predominantly Chylomicrons | Chylomicrons | Chylomicrons (delayed) |

Mechanistic Note: The presence of Palmitic acid at sn-1,3 does slightly delay initial lipolysis compared to short-chain fatty acids, but this controlled release can be advantageous for sustained delivery.[1] The critical factor is that EPA does not need to be hydrolyzed to be absorbed, unlike in Ethyl Esters where hydrolysis is mandatory and often rate-limiting.[10]

References

-

Mu, H., & Porsgaard, T. (2005). The metabolism of structured triacylglycerols. Progress in Lipid Research, 44(6), 430-448.[1]

-

Berry, S. E. E. (2009). Triacylglycerol structure and interesterification of fats.[3][11] Advances in Food and Nutrition Research, 57, 1-38.

-

Innis, S. M. (2011).[10] Dietary triacylglycerol structure and its role in infant nutrition. Advances in Nutrition, 2(3), 275-283.[1]

-

Cayman Chemical. (n.d.). 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol Product Information. Cayman Chemical.

-

Schuchardt, J. P., & Hahn, A. (2013). Bioavailability of long-chain omega-3 fatty acids.[1][12] Prostaglandins, Leukotrienes and Essential Fatty Acids, 89(1), 1-8.[1]

-

Iwasaki, Y., & Yamane, T. (2000). Enzymatic synthesis of structured lipids. Journal of Molecular Catalysis B: Enzymatic, 10(1-3), 129-140.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. researchgate.net [researchgate.net]

- 4. The adsorption to and hydrolysis of 1,3-didecanoyl glycerol monolayers by pancreatic lipase. Effects of substrate packing density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. psecommunity.org [psecommunity.org]

- 8. Reactome | Digestion of triacylglycerols by extracellular pancreatic lipase-related protein 2 [reactome.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. nutritionaloutlook.com [nutritionaloutlook.com]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol in Lipid Metabolism: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and metabolic implications of the structured triglyceride, 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPE). DPE is a unique triacylglycerol molecule characterized by the presence of palmitic acid, a saturated fatty acid, at the sn-1 and sn-3 positions, and the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), at the sn-2 position. This specific stereochemical arrangement is hypothesized to influence its digestion, absorption, and subsequent effects on lipid metabolism, distinguishing it from native triglycerides. This guide will delve into the known and inferred metabolic pathways of DPE, its influence on key regulatory proteins and transcription factors involved in lipid homeostasis, and provide detailed experimental protocols for its synthesis and analysis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the development of novel lipid-based therapeutics.

Introduction: The Significance of Structured Triglycerides

Structured triglycerides (STs) are novel lipid molecules that have been enzymatically or chemically modified to contain specific fatty acids at defined positions on the glycerol backbone. This targeted molecular design allows for the creation of lipids with tailored physical, chemical, and physiological properties. The rationale behind the development of STs lies in the understanding that the metabolic fate of a triglyceride is not solely determined by its fatty acid composition, but also by the stereospecific positioning of those fatty acids.

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPE) is an ST of significant interest due to its unique combination of saturated and polyunsaturated fatty acids. Palmitic acid (16:0) is a common saturated fatty acid in the human diet, while eicosapentaenoic acid (20:5n-3) is a well-studied omega-3 fatty acid with known benefits for cardiovascular health and inflammation. The positioning of EPA at the sn-2 position is of particular importance, as this position is generally preserved during digestion, leading to the absorption of EPA as 2-eicosapentaenoyl-monoglyceride. This is in contrast to native fish oils, where EPA can be found at any of the three positions on the glycerol backbone.

Dietary administration of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol has been shown to decrease hepatic triacylglycerol levels in mice, suggesting a direct impact on lipid metabolism[1][2]. This guide will explore the potential mechanisms underlying this observation and provide a framework for future research in this area.

Molecular Structure and Synthesis

Structure of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol

DPE is a triacylglycerol with the following structure:

-

sn-1 position: Palmitic acid (16:0)

-

sn-2 position: Eicosapentaenoic acid (20:5n-3)

-

sn-3 position: Palmitic acid (16:0)

This structure is distinct from a random mixture of palmitic acid and EPA, and this specificity is key to its proposed metabolic effects.

Enzymatic Synthesis of DPE

The synthesis of DPE for research purposes is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. A common strategy involves a two-step lipase-catalyzed reaction.

Diagram of DPE Synthesis Workflow:

Caption: Enzymatic synthesis of DPE.

Experimental Protocol: Two-Step Enzymatic Synthesis of DPE

This protocol is a general guideline and may require optimization based on specific enzyme preparations and desired purity.

Materials:

-

Glycerol

-

Eicosapentaenoic acid (EPA) ethyl ester

-

Palmitic acid

-

Immobilized non-specific lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM, Rhizomucor miehei lipase)

-

Organic solvent (e.g., hexane or solvent-free system)

-

Molecular sieves (for solvent-free systems)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Step 1: Synthesis of 2-Eicosapentaenoyl-monoglyceride (2-EPA-MG)

-

Combine glycerol and EPA ethyl ester in a suitable molar ratio (e.g., 3:1) in a reaction vessel.

-

Add the immobilized non-specific lipase (e.g., 10% w/w of total substrates).

-

If using a solvent-free system, add molecular sieves to remove water produced during the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter to remove the immobilized lipase.

-

Purify the 2-EPA-MG from the reaction mixture using column chromatography on silica gel.

Step 2: Esterification of 2-EPA-MG with Palmitic Acid

-

Dissolve the purified 2-EPA-MG and palmitic acid in a suitable solvent or in a solvent-free system. A molar excess of palmitic acid (e.g., 2.5:1 palmitic acid to 2-EPA-MG) is recommended.

-

Add the immobilized sn-1,3 specific lipase (e.g., 10% w/w of total substrates).

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-72 hours.

-

Monitor the formation of DPE by TLC or high-performance liquid chromatography (HPLC).

-

Once the reaction reaches equilibrium or the desired conversion, filter to remove the lipase.

-

Purify the DPE from the reaction mixture by column chromatography.

Analytical Methods for DPE Characterization:

-

Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

-

Gas Chromatography (GC): To determine the fatty acid composition of the final product.

-

High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS): For the separation and quantification of different glyceride species (tri-, di-, and monoglycerides). Silver-ion HPLC can be used to separate isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereospecificity of the synthesized DPE.

Digestion, Absorption, and Metabolic Fate of DPE

The unique structure of DPE is expected to influence its digestion and absorption in the gastrointestinal tract.

Enzymatic Hydrolysis by Pancreatic Lipase

Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine[3][4]. This enzyme exhibits a high degree of specificity for the sn-1 and sn-3 positions of the glycerol backbone[5].

Diagram of DPE Digestion:

Caption: Hydrolysis of DPE by pancreatic lipase.

This specificity means that the palmitic acid molecules at the sn-1 and sn-3 positions are cleaved, releasing two molecules of free palmitic acid and one molecule of 2-eicosapentaenoyl-monoglyceride (2-EPA-MG).

Absorption and Re-esterification in Enterocytes

The products of DPE digestion, free palmitic acid and 2-EPA-MG, are then absorbed by the enterocytes lining the small intestine. Inside the enterocytes, these molecules are re-esterified back into triglycerides before being packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream[6][7].

Crucially, the absorbed 2-EPA-MG is the primary substrate for this re-esterification process. This leads to the formation of new triglycerides where EPA is predominantly maintained at the sn-2 position. This is a key distinction from the absorption of free EPA, which can be re-esterified to any of the three positions on the glycerol backbone.

Diagram of DPE Absorption and Re-esterification:

Caption: Absorption and metabolism of DPE in the enterocyte.

Molecular Mechanisms of DPE in Lipid Metabolism

The metabolic effects of DPE are likely mediated by the actions of its constituent fatty acids, particularly EPA, on key regulatory pathways in lipid metabolism.

Regulation of Gene Expression

Lipids and their metabolites can act as signaling molecules that regulate the expression of genes involved in lipid synthesis, storage, and oxidation[8]. Two key families of transcription factors are of particular interest in the context of DPE metabolism:

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master regulator of fatty acid synthesis (lipogenesis).

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid oxidation (beta-oxidation).

Table 1: Effects of EPA on Key Transcription Factors in Lipid Metabolism

| Transcription Factor | Primary Function in Lipid Metabolism | Effect of EPA | Potential Consequence of DPE Ingestion |

| SREBP-1c | Promotes fatty acid and triglyceride synthesis | Inhibition of expression and/or activity | Decreased de novo lipogenesis, contributing to lower hepatic triglyceride levels. |

| PPARα | Promotes fatty acid uptake and oxidation | Activation | Increased fatty acid oxidation in the liver and other tissues, leading to reduced triglyceride storage. |

The EPA released from DPE is hypothesized to exert these effects, leading to a net reduction in triglyceride accumulation.

Diagram of DPE's Proposed Molecular Actions:

Caption: Proposed mechanism of DPE's effect on hepatic lipid metabolism.

Influence on Lipoprotein Lipase (LPL) Activity

Lipoprotein lipase (LPL) is an enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for uptake by tissues[9][10]. The activity of LPL is modulated by various factors, including the composition of the lipoproteins. While direct studies on DPE are lacking, the enrichment of chylomicrons with triglycerides containing EPA at the sn-2 position may influence their interaction with LPL and subsequent clearance from the circulation.

In Vivo Effects and Potential Therapeutic Applications

The primary reported in vivo effect of DPE is the reduction of hepatic triglyceride levels in mice[1][2]. This suggests potential therapeutic applications for conditions characterized by hepatic steatosis (fatty liver disease) and dyslipidemia.

Table 2: Summary of a Preclinical Study on a Structurally Similar Triglyceride (1,3-oleoyl-2-palmitoyl glycerol - OPO) in Mice

| Parameter | Control Group (Soybean Oil) | OPO Group | Key Findings | Reference |

| Final Body Weight | Higher | Lower | OPO supplementation led to lower body weight gain. | [11] |

| Liver Triglycerides | Higher | Lower | OPO significantly reduced liver triglyceride accumulation. | [11] |

| Plasma LDL-C | Higher | Lower | OPO resulted in lower levels of "bad" cholesterol. | [11] |

| PPARα Expression | Lower | Higher | OPO upregulated the expression of this key fatty acid oxidation gene. | [11] |

| ACOX1 Expression | Lower | Higher | OPO increased the expression of a target gene of PPARα involved in beta-oxidation. | [11] |

Note: This data is from a study on a similar structured lipid and is presented here as a proxy for the potential effects of DPE. Further research is needed to confirm these effects specifically for DPE.

The enhanced bioavailability of EPA from DPE may also have implications for other health outcomes associated with omega-3 fatty acid intake, including cardiovascular disease and inflammation.

Future Directions and Conclusion

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol represents a promising class of structured triglycerides with the potential to modulate lipid metabolism in a beneficial manner. The targeted delivery of EPA to the sn-2 position of the glycerol backbone appears to be a key factor in its metabolic effects.

However, further research is critically needed to fully elucidate the role of DPE in lipid metabolism. Key areas for future investigation include:

-

Detailed metabolic fate studies: Tracer studies are required to track the absorption, tissue distribution, and excretion of DPE and its metabolites.

-

Comprehensive in vivo studies: The effects of DPE on a full panel of plasma lipids (triglycerides, total cholesterol, HDL-C, LDL-C) and the fatty acid composition of various tissues need to be determined in preclinical models.

-

Clinical trials: Well-controlled human studies are necessary to evaluate the safety and efficacy of DPE for improving lipid profiles and other metabolic parameters.

-

Mechanism of action studies: Further investigation into the direct effects of DPE and its metabolites on the activity of key enzymes and transcription factors will provide a more complete understanding of its molecular mechanisms.

References

-

Structured EPA and MCTs improve endurance exercise performance. (2023). Examine.com. [Link]

-

West, A. L., et al. (2016). Lipid structure does not modify incorporation of EPA and DHA into blood lipids in healthy adults: a randomised-controlled trial. British Journal of Nutrition, 116(5), 788-799. [Link]

-

A Comparison of Synthetic Ethyl Ester Form Fish Oil vs. Natural Triglyceride Form. (2007). Regulations.gov. [Link]

-

Metcalf, R. G., et al. (2023). Comparative membrane incorporation of omega-3 fish oil triglyceride preparations differing by degree of re-esterification: A sixteen-week randomized intervention trial. PLoS One, 18(1), e0279580. [Link]

-

Desnuelle, P. (1961). Pancreatic lipase: a scheme of its specificity and a hypothesis of the mechanism of its action. Nature, 191, 1007-1008. [Link]

-

1,3-Dipalmitoyl-2-Eicosapentaenoyl-Rac-Glycerol. Neta Scientific. [Link]

-

Triglycerides and EPA: A New Chapter in CV Disease Prevention. (2023). HCPLive. [Link]

-

Guedes, A. C., et al. (2023). Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. Molecules, 28(20), 7011. [Link]

-

Pancreatic lipase family. Wikipedia. [Link]

-

Rustan, A. C., et al. (1998). Fatty acid uptake and metabolism in CaCo-2 cells: eicosapentaenoic acid (20:5(n-3)) and oleic acid (18:1(n-9)) presented in association with micelles or albumin. Journal of Lipid Research, 39(11), 2139-2150. [Link]

-

Teng, C. L., & Scanu, A. M. (1997). Lipid structural reorganization induced by the pancreatic lipase cofactor, procolipase. Biochemistry, 36(30), 9119-9127. [Link]

-

Lindqvist, C., et al. (2000). Uptake and activation of eicosapentaenoic acid are related to accumulation of triacylglycerol in Ramos cells dying from apoptosis. Journal of Lipid Research, 41(4), 554-563. [Link]

-

Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

-

Sugano, M., & Imaizumi, K. (1991). Effect of palm oil on lipid and lipoprotein metabolism and eicosanoid production in rats. The American Journal of Clinical Nutrition, 53(4 Suppl), 1034S-1038S. [Link]

-

Pando, M. E., et al. (2022). Effect of Structured Phenolic Lipids with EPA/DHA and Gallic Acid against Metabolic-Associated Fatty Liver Disease (MAFLD) in Mice. Antioxidants, 11(11), 2200. [Link]

-

Marangoni, A. G., & Lencki, R. W. (1998). Different metabolic fate of fatty acids in the sn-1,3 versus sn-2 position of triglycerides, in humans. Trends in Food Science & Technology, 9(10), 370-374. [Link]

-

Christie, W. W., & Moore, J. H. (1972). Effect of dietary fat supplementation on the composition and positional distribution of fatty acids in ruminant and porcine glycerides. Lipids, 7(11), 734-738. [Link]

-

Lee, K. T., & Akoh, C. C. (2001). Optimization of 1(3)-Palmitoyl-2-Oleoyl-3(1)-Stearoyl Glycerol Produced via Lipase-catalyzed Esterification Using the Response Surface Methodology. Journal of the American Oil Chemists' Society, 78(1), 47-52. [Link]

-

Sugano, M., & Imaizumi, K. (1991). Effect of palm oil on lipid and lipoprotein metabolism and eicosanoid production in rats. The American Journal of Clinical Nutrition, 53(4 Suppl), 1034S-1038S. [Link]

-

Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

-

Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

-

Wang, Y., et al. (2024). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. Food Chemistry: X, 22, 101234. [Link]

-

Brelage, M., et al. (2025). Supplementation with eicosapentaenoic and docosahexaenoic acids during late gestation alters fatty acid profiles in ewe colostrum, milk, and plasma, and lamb plasma. Journal of Animal Science, 103, skad345. [Link]

-

Pando, M. E., et al. (2021). Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions. Molecules, 26(11), 3094. [Link]

-

Zhong, S., et al. (2023). Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice. Journal of Agricultural and Food Chemistry, 71(51), 21473-21484. [Link]

-

Yang, C., & Chen, G. (2022). Lipids and genes: Regulatory roles of lipids in RNA expression. Clinical and Translational Discovery, 2(3), e116. [Link]

-

Radunz, A. E., et al. (2009). Effects of dietary polyunsaturated fatty acid supplementation on fatty acid composition in muscle and subcutaneous adipose tissue of lambs. Journal of Animal Science, 87(12), 4082-4091. [Link]

-

Li, J., et al. (2025). Lipidomics and Transcriptomics Analyses Reveal Dietary Complex Plant Extracts Improve Lipid Composition of Back Fat in Sheep. Metabolites, 15(6), 720. [Link]

-

Pando, M. E., et al. (2023). Enzymatic Synthesis Process of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting. Processes, 11(2), 549. [Link]

-

EFFECT OF SUPPLEMENTAL FAT ON DRY MATTER INTAKE, NUTRIENT DIGESTIBILITY, MILK YIELD AND MILK COMPOSITION OF RUMINANTS. CABI Digital Library. [Link]

-

Hexeberg, S., et al. (1995). Eicosapentaenoic acid causes transient accumulation of lipids in rat myocardium. Biochimica et Biophysica Acta, 1256(3), 341-345. [Link]

-

Vessby, B. (2018). Genes and Dietary Fatty Acids in Regulation of Fatty Acid Composition of Plasma and Erythrocyte Membranes. Nutrients, 10(11), 1779. [Link]

-

Orekhov, A. N., et al. (2022). Genetic and Epigenetic Regulation of Lipoxygenase Pathways and Reverse Cholesterol Transport in Atherogenesis. International Journal of Molecular Sciences, 23(16), 9295. [Link]

-

Gene expression analysis of genes involved in lipid processes or showing Ezh2-repressed bivalency in liver reveals that Ezh2 inhibition results in a SREBF1-driven lipogenic response. ResearchGate. [Link]

-

Gene expression of selected enzymes associated with lipolysis and fatty acid oxidation in the liver (A) and muscle (B) of A strain (black bars) and F strain (gray bars) fed the HCLL (High Carbohydrate Low Lipid, 45% carbohydrate, 2% lipid), MCML (Medium Carbohydrate Medium Lipid, 30% carbohydrate, 8% lipid), or LCHL (Low Carbohydrate High Lipid, 15% carbohydrate, 14% lipid) diet. ResearchGate. [Link]

Sources

- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. netascientific.com [netascientific.com]

- 3. Pancreatic Lipase Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. Lipids and genes: Regulatory roles of lipids in RNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eicosapentaenoic acid causes transient accumulation of lipids in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physical, Chemical, and Metabolic Profiling of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP)

An In-Depth Technical Guide for Advanced Lipid Therapeutics

Executive Summary

The engineering of structured lipids has revolutionized the targeted delivery of highly unsaturated fatty acids (HUFAs). Among these, 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) stands out as a highly specialized triacylglycerol (TAG) positional isomer. By strategically esterifying Palmitic Acid (16:0) at the sn-1 and sn-3 positions and Eicosapentaenoic Acid (EPA, 20:5 n-3) at the sn-2 position, researchers have created a molecule that bypasses the traditional metabolic bottlenecks associated with standard fish oil supplements.

This whitepaper provides a comprehensive analysis of the physicochemical properties, metabolic causality, and validated experimental workflows associated with PEP, serving as a definitive guide for researchers and drug development professionals.

Molecular Architecture & Physicochemical Properties

The physical and chemical behavior of PEP is dictated by its regiospecificity. Saturated fatty acids (palmitic acid) on the outer glycerol backbone provide structural rigidity and a higher melting point compared to entirely unsaturated TAGs, while the internal EPA payload remains sterically protected.

Chemical Stability and Steric Hindrance

EPA is notoriously susceptible to rapid auto-oxidation due to its five bis-allylic methylene groups [1]. However, in the PEP molecular architecture, positioning EPA at the sn-2 position provides significant steric hindrance. The bulky, saturated palmitoyl chains at sn-1 and sn-3 fold over the sn-2 acyl chain in the liquid state, reducing the accessibility of oxygen and pro-oxidant transition metals to the vulnerable double bonds of EPA.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of PEP required for formulation and analytical benchmarking [1].

| Parameter | Value / Description |

| Chemical Name | 1,3-Dipalmitoyl-2-eicosapentaenoyl-sn-glycerol |

| Synonyms | 1,3-Palmitin-2-Eicosapentaenoin; TG(16:0/20:5/16:0); PEP |

| CAS Number | 148691-18-3 |

| Molecular Formula | C₅₅H₉₆O₆ |

| Molecular Weight | 853.4 g/mol |

| Solubility Profile | DMF: 10 mg/mL; Ethanol: 10 mg/mL; EtOH:PBS (pH 7.2) (1:1): 0.5 mg/mL |

| SMILES String | O=C(OCC(OC(CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC |

Metabolic Causality: The "sn-2" Advantage

The therapeutic superiority of PEP over random-TAG EPA or Ethyl Ester (EE) EPA lies in the mechanics of human lipid digestion.

When standard TAGs enter the duodenum, pancreatic lipase acts as a 1,3-specific hydrolase. It cleaves the fatty acids at the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG) and two free fatty acids (FFAs). If EPA is located at the sn-1 or sn-3 position (as is common in unrefined marine oils), it is cleaved into a free fatty acid. Free EPA is highly susceptible to β-oxidation in the gut and exhibits poor aqueous solubility, leading to inefficient micellarization and absorption.

Conversely, PEP is purposefully designed to yield 2-eicosapentaenoyl-sn-glycerol (2-EPA-MAG) . 2-MAGs are highly amphiphilic, readily incorporating into bile salt micelles. Upon entering the enterocyte, 2-EPA-MAG serves as the direct, preferred backbone for the monoacylglycerol acyltransferase (MGAT) pathway, rapidly resynthesizing into chylomicrons for lymphatic transport [2]. This circumvents the energetically costly phosphatidic acid pathway required for FFAs, ensuring the EPA payload reaches systemic circulation intact. Preclinical data demonstrates that dietary administration of PEP significantly decreases hepatic triacylglycerol levels and modulates cholesterol metabolism more effectively than isomers with EPA at the α-position [2].

Figure 1: Regiospecific intestinal hydrolysis and absorption pathway of PEP.

Experimental Workflows & Protocols

To utilize PEP in preclinical models or formulation studies, researchers must be able to validate its regiospecific purity. The following protocol outlines a self-validating system for determining the positional distribution of fatty acids in PEP using enzymatic hydrolysis and GC-FID [3].

Protocol: Regiospecific Analysis of PEP via Pancreatic Lipase Hydrolysis

Rationale: Porcine pancreatic lipase is utilized specifically because of its strict sn-1,3 regiospecificity. By partially hydrolyzing the TAG and isolating the resulting 2-MAG, we can transesterify the 2-MAG into Fatty Acid Methyl Esters (FAMEs) and quantify the exact fatty acid occupying the sn-2 position.

Materials:

-

Purified PEP sample (10 mg)

-

Porcine Pancreatic Lipase (Sigma-Aldrich, Type II)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Calcium chloride (0.1 M) and Sodium cholate (0.1%)

-

Diethyl ether, Hexane, Boron trifluoride-methanol (BF₃-MeOH)

Step-by-Step Methodology:

-

Emulsification: Dissolve 10 mg of PEP in 1 mL of Tris-HCl buffer (pH 8.0). Add 100 µL of 0.1 M CaCl₂ (an essential cofactor for lipase activity) and 200 µL of 0.1% sodium cholate to emulsify the lipid.

-

Enzymatic Hydrolysis: Add 5 mg of porcine pancreatic lipase to the emulsion. Incubate the mixture in a shaking water bath at 40°C for exactly 3 minutes. Crucial Causality Step: Limiting the reaction time to 3 minutes prevents acyl migration (the spontaneous shifting of the sn-2 fatty acid to the sn-1/3 position), which would corrupt the positional data.

-

Reaction Termination & Extraction: Stop the reaction by adding 1 mL of 6 M HCl. Extract the total lipids by adding 2 mL of a diethyl ether/hexane mixture (1:1, v/v). Vortex vigorously and centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer and dry under a gentle stream of nitrogen.

-

TLC Separation: Re-dissolve the dried lipids in 100 µL of hexane and spot onto a Silica Gel G TLC plate. Develop the plate using a solvent system of hexane/diethyl ether/acetic acid (70:30:1, v/v/v).

-

Isolation: Spray the plate lightly with 0.1% 2,7-dichlorofluorescein in ethanol and visualize under UV light. Identify the 2-MAG band (typically the lowest migrating lipid band above the origin). Scrape the silica containing the 2-MAG band into a glass reaction tube.

-

Transesterification: Add 1 mL of BF₃-MeOH to the scraped silica. Heat at 100°C for 15 minutes to convert the sn-2 bound EPA into EPA-methyl ester (EPA-FAME). Extract the FAMEs using hexane.

-

GC-FID Analysis: Inject the hexane extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a capillary column optimized for PUFAs (e.g., Omegawax 250).

-

Self-Validation Check: Calculate the area under the curve for the EPA peak versus the Palmitic acid peak. For highly pure PEP, the sn-2 position should yield >95% EPA. If significant Palmitic acid is detected in the 2-MAG fraction, it indicates either acyl migration during step 2 or an impure starting material.

Figure 2: Self-validating workflow for the regiospecific analysis of PEP via GC-FID.

Conclusion

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) represents a sophisticated approach to lipid-based therapeutics. By leveraging the inherent regiospecificity of human digestive enzymes, PEP ensures that highly labile EPA is protected during transit and optimally absorbed via the 2-MAG pathway. Mastery of its physicochemical properties and rigorous validation of its structure through targeted enzymatic hydrolysis are essential for researchers aiming to deploy this structured lipid in advanced metabolic and neurodegenerative disease models.

References

-

Gotoh, N., et al. (2015). Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice. The Journal of Nutritional Biochemistry, 26(2), 144-151.[Link]

-

Rezanka, T., et al. (2012). Effect of starvation on the distribution of positional isomers and enantiomers of triacylglycerol in the diatom Phaeodactylum tricornutum. Phytochemistry, 80, 17-27.[Link]

Review of literature on 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol

An In-depth Technical Guide to 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (OPO-EPA)

Introduction: A Molecule of Strategic Design

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol, abbreviated as OPO-EPA or TG(16:0/20:5/16:0), is a structured triacylglycerol (TAG) of significant scientific interest.[1] It is a precisely engineered lipid molecule where palmitic acid (16:0) occupies the outer sn-1 and sn-3 positions of the glycerol backbone, while the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5n-3), is specifically esterified at the central sn-2 position. This specific positional arrangement, or stereospecificity, is not a random occurrence but a deliberate design intended to influence the molecule's digestion, absorption, and subsequent metabolic fate, setting it apart from naturally occurring triglycerides where fatty acid distribution is more random.

The rationale for this structure is twofold. First, placing palmitic acid at the sn-1 and sn-3 positions mimics the structure of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a key triglyceride in human milk fat known to improve fat and calcium absorption in infants.[2][3] Second, securing the therapeutically valuable EPA at the sn-2 position ensures its preferential absorption as 2-eicosapentaenoyl-monoglyceride, enhancing its bioavailability for exerting systemic effects, most notably the modulation of inflammatory pathways.[4][5]

This guide provides a comprehensive technical overview of OPO-EPA, from its synthesis and characterization to its biological mechanisms and the experimental models used to validate its efficacy.

Part 1: Synthesis and Characterization

The creation of a high-purity structured TAG like OPO-EPA is a multi-step process that demands precision to ensure the correct positional arrangement of fatty acids. While classical chemical methods exist, they often involve toxic reactants, harsh conditions, and can lead to acyl migration, compromising the final product's regiospecificity.[6] Consequently, enzymatic synthesis using lipases has become the preferred method due to its high selectivity, mild reaction conditions, and environmental friendliness.[7]

Enzymatic Synthesis Strategies

Lipases are enzymes that catalyze the hydrolysis of fats, but under controlled conditions (e.g., low water content), they can effectively catalyze esterification and transesterification reactions.[8] The key to synthesizing structured lipids is the use of sn-1,3 regiospecific lipases, which selectively act on the outer positions of the glycerol backbone, leaving the sn-2 position intact.

Primary Enzymatic Routes:

-

Two-Step Synthesis (Esterification Pathway): This is a common and highly controlled approach.

-

Step 1: Synthesis of Trieicosapentaenoin (Tri-EPA): EPA is esterified with glycerol using a non-specific lipase (like Candida antarctica lipase) or a 1,3-specific lipase under conditions that promote full esterification.[9]

-

Step 2: Acidolysis with Palmitic Acid: The resulting Tri-EPA is then subjected to acidolysis with an excess of palmitic acid, catalyzed by a 1,3-specific lipase (like Rhizomucor miehei lipase). The lipase swaps the EPA at the sn-1 and sn-3 positions with palmitic acid, yielding the desired OPO-EPA.

-

-

One-Step Interesterification: This method involves the direct reaction between a source of palmitic acid (like tripalmitin) and a source of EPA (like ethyl eicosapentaenoate) catalyzed by a 1,3-specific lipase.[6] The enzyme facilitates the exchange of palmitic acid at the sn-1 and sn-3 positions of tripalmitin with EPA. This method can be efficient but requires careful optimization of substrate molar ratios and reaction conditions to maximize the yield of the target molecule.

Table 1: Common Lipases for Structured Lipid Synthesis

| Lipase Name | Source Organism | Specificity | Typical Application in OPO-EPA Synthesis |

| Lipozyme RMIM | Rhizomucor miehei | sn-1,3 specific | Catalyzing acidolysis or interesterification to place palmitic acid at sn-1,3 positions.[6][10] |

| Novozym 435 | Candida antarctica (Lipase B) | Non-specific | Synthesis of precursor triglycerides like tripalmitin or tri-EPA.[8][9] |

| Lipase from Rhizopus delemar | Rhizopus delemar | sn-1,3 specific | Similar to RMIM, used for selective transesterification reactions.[11] |

Diagram 1: Enzymatic Synthesis Workflows for OPO-EPA

Sources

- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil [agris.fao.org]

- 4. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Lipase-catalysed synthesis of palm oil-omega-3 structured lipids - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enzymatic Synthesis, Purification, and Analysis of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP)

Scientific Rationale & Introduction

1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) is a highly specialized structured lipid (SL) designed to deliver the cardioprotective and neurocognitive benefits of eicosapentaenoic acid (EPA) while optimizing its metabolic bioavailability and oxidative stability.

In natural marine oils, polyunsaturated fatty acids (PUFAs) are randomly distributed across the glycerol backbone, making them highly susceptible to auto-oxidation. However, recent lipidomic studies demonstrate that positioning EPA at the sterically hindered sn-2 position—as seen in PEP—significantly shields the bis-allylic hydrogens from free radical attack. Empirical data confirms that1[1]. Furthermore, during human digestion, pancreatic lipase regiospecifically cleaves the sn-1 and sn-3 positions. When EPA is located at the sn-2 position, it is preserved as a 2-monoacylglycerol (2-MAG), which is directly absorbed by enterocytes, bypassing the energy-intensive re-esterification pathways required for free PUFAs[2].

Experimental Causality & System Design (E-E-A-T)

To synthesize PEP with high regiopurity, chemical interesterification is fundamentally inadequate due to unavoidable acyl migration and random distribution. Instead, this protocol employs enzymatic acidolysis using an sn-1,3 specific lipase.

-

Biocatalyst Selection: We utilize Lipozyme RM IM (immobilized lipase from Rhizomucor miehei). This enzyme exhibits strict sn-1,3 regiospecificity and accommodates bulky PUFAs, preventing the displacement of the sn-2 EPA[3].

-

Thermodynamic Water Activity (

) Control: Lipases require a micro-aqueous hydration layer to maintain their active "open-lid" conformation. However, excess water shifts the thermodynamic equilibrium toward hydrolysis (yielding diacylglycerols and monoacylglycerols) rather than the desired acyl exchange. By pre-equilibrating the system to -

Substrate Ratio: A 1:6 molar ratio of Tri-eicosapentaenoyl glycerol (TEPA) to Palmitic Acid (PA) is used. This vast excess of PA drives the Le Chatelier equilibrium toward complete substitution at both the sn-1 and sn-3 positions.

Step-by-Step Methodologies

Substrate Preparation & Equilibration

-

Materials: Tri-eicosapentaenoyl glycerol (TEPA, >95% purity) and Palmitic Acid (PA, >98% purity).

-

Equilibration: Place TEPA, PA, and Lipozyme RM IM in separate open vials inside a sealed desiccator containing a saturated solution of Lithium Chloride (LiCl) to establish a constant water activity (

) at 25°C for 48 hours. -

Causality: This precise hydration ensures the enzyme is catalytically active but prevents the accumulation of water that would drive the reaction toward irreversible hydrolysis[4].

Enzymatic Acidolysis Reaction

-

Reactor Setup: In a 500 mL jacketed glass reactor equipped with a magnetic stirrer and nitrogen blanket, add 50 g of TEPA and 120 g of PA (approx. 1:6 molar ratio).

-

Melting & Mixing: Heat the mixture to 55°C until the PA is completely dissolved in the TEPA, forming a homogenous liquid.

-

Initiation: Add 17 g of pre-equilibrated Lipozyme RM IM (10% w/w of total substrates). Stir at 250 rpm.

-